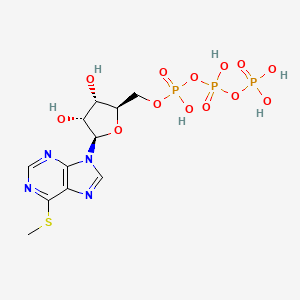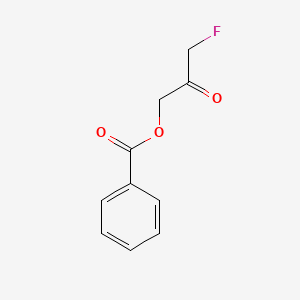
6-S-Methyl-6-thio-ITP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiopurines, including 6-S-Methyl-6-thioinosine triphosphate, are analogs of purines, which are essential components of DNA, RNA, and some coenzymes . These compounds have been widely studied for their roles in various biological processes and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-mercaptopurine with methyl iodide to form 6-methylmercaptopurine, which is then phosphorylated to produce 6-S-Methyl-6-thioinosine triphosphate . The reaction conditions often require the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of 6-S-Methyl-6-thioinosine triphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solution form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-S-Methyl-6-thioinosine triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and metabolism in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions of 6-S-Methyl-6-thioinosine triphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 6-S-Methyl-6-thioinosine triphosphate include its phosphorylated derivatives, which are active metabolites involved in various biological processes .
Applications De Recherche Scientifique
6-S-Methyl-6-thioinosine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of thiopurines and their interactions with other molecules . In biology, it is studied for its role in cellular metabolism and its potential as a therapeutic agent . In medicine, 6-S-Methyl-6-thioinosine triphosphate is explored for its potential use in treating conditions such as leukemia and inflammatory bowel disease . In industry, it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of 6-S-Methyl-6-thioinosine triphosphate involves its incorporation into cellular nucleic acids, leading to the inhibition of nucleotide and protein synthesis . This results in the suppression of cell proliferation, making it a potential therapeutic agent for conditions characterized by excessive cell growth, such as cancer . The compound targets specific molecular pathways, including the inhibition of inosine triphosphate pyrophosphatase, which plays a role in its activation and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-S-Methyl-6-thioinosine triphosphate include other thiopurines such as azathioprine, 6-mercaptopurine, and thioguanine . These compounds share similar structures and mechanisms of action but differ in their specific applications and therapeutic profiles.
Uniqueness: What sets 6-S-Methyl-6-thioinosine triphosphate apart from other thiopurines is its unique sulfur-containing structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C11H17N4O13P3S |
|---|---|
Poids moléculaire |
538.26 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O13P3S/c1-32-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(26-11)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H,23,24)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
VQCHMLWEYVTXPW-IOSLPCCCSA-N |
SMILES isomérique |
CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Methylsulfinyl)methyl]oxirane](/img/structure/B13415719.png)

![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)





![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)


![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
